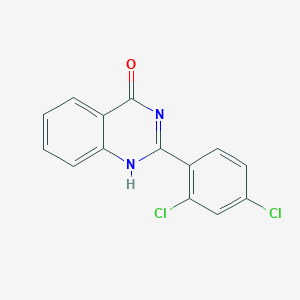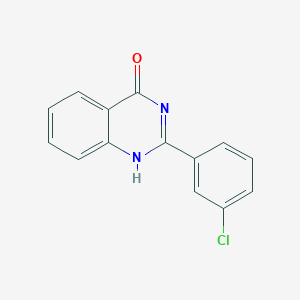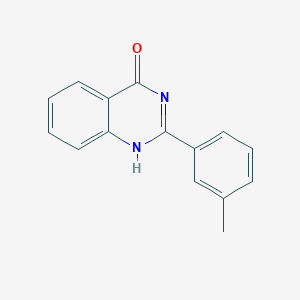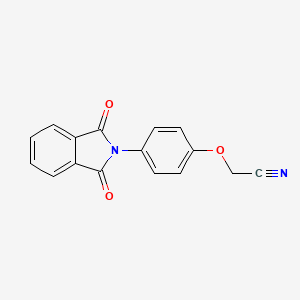![molecular formula C25H20F3NO3 B7744666 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7744666.png)
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a hydroxy group, and a benzyl(methyl)amino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a base.
Benzyl(methyl)amino Substitution: The benzyl(methyl)amino group can be introduced through nucleophilic substitution reactions using benzylamine and methylamine as starting materials.
Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation reactions using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl(methyl)amino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Benzylamine, methylamine
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions include various substituted chromen-4-one derivatives, biaryl compounds, and hydroxylated or carbonylated derivatives.
Scientific Research Applications
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug discovery. It may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activity.
Medicine: The compound can be investigated for its potential therapeutic effects in various diseases. Its ability to interact with biological targets makes it a valuable tool in pharmacological research.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular processes.
Receptor Interaction: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling cascades that result in physiological responses.
Modulation of Gene Expression: The compound may influence the expression of certain genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one can be compared with other similar compounds, such as:
Flavonoids: Compounds like quercetin and kaempferol, which also contain a chromen-4-one core, but lack the trifluoromethyl and benzyl(methyl)amino groups.
Coumarins: Compounds like coumarin and umbelliferone, which share the chromen-4-one structure but have different substituents.
Xanthenones: Compounds like xanthone and its derivatives, which have a similar tricyclic structure but differ in the functional groups attached.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO3/c1-29(14-16-8-4-2-5-9-16)15-19-20(30)13-12-18-22(31)21(17-10-6-3-7-11-17)24(25(26,27)28)32-23(18)19/h2-13,30H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNVZXJQKLMQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid](/img/structure/B7744584.png)
![Ethyl 4-{[2-(diethylamino)ethyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B7744588.png)
![Ethyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B7744590.png)
![Ethyl 4-[(5-hydroxypentyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B7744592.png)
![ETHYL 4-{[2-(3-METHYLBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE](/img/structure/B7744601.png)
![ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE](/img/structure/B7744612.png)
![ETHYL 4-{[2-(3,4,5-TRIMETHOXYBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE](/img/structure/B7744614.png)
![3-{[7,8-Dichloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}-4-methylbenzoic acid](/img/structure/B7744626.png)



![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile](/img/structure/B7744656.png)


